![molecular formula C27H28N2O5S B2455929 N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide CAS No. 1251553-04-4](/img/structure/B2455929.png)
N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide
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Overview
Description
“N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide” is a complex organic compound. It contains a pyrazole core, which is a five-membered aromatic ring with two nitrogen atoms . Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . For instance, 5-amino-pyrazoles can be acylated using acetyl chloride, benzoxyl chloride, benzyl chloride, or heteroaryl chloride .Molecular Structure Analysis
The molecular structure of pyrazoles is characterized by a five-membered ring with three carbon atoms and two adjacent nitrogen atoms . They exhibit tautomerism, a phenomenon that may influence their reactivity and impact the synthetic strategies where pyrazoles take part .Chemical Reactions Analysis
Pyrazoles are involved in a wide variety of chemical reactions. They are often used as starting materials for the preparation of more complex heterocyclic systems . For instance, 5-amino-pyrazoles can undergo acylation reactions .Scientific Research Applications
Conclusion
The compound’s intricate architecture offers exciting avenues for research across medicinal chemistry, materials science, agrochemicals, and computational studies. Further investigations are warranted to unlock its full potential in these diverse fields . If you need more detailed information on any specific application, feel free to ask! 😊
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be identified. Compounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
It is likely that it interacts with its targets through non-covalent interactions such as hydrogen bonding, van der Waals forces, and ionic interactions . The compound may induce conformational changes in its targets, altering their activity and resulting in downstream effects .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Based on its structural similarity to other compounds, it may be involved in a variety of cellular processes .
Pharmacokinetics
Its metabolism and excretion pathways remain to be determined .
Result of Action
It is likely that it exerts its effects by modulating the activity of its targets, leading to changes in cellular function .
Future Directions
Pyrazoles, including “N-(3-ethoxypropyl)-6-methyl-1-phenyl-3-(2-thienyl)-1,6-dihydropyrrolo[2,3-c]pyrazole-5-carboxamide”, have potential for further exploration in various fields of science due to their versatile structure and wide range of applications . Future research could focus on developing new synthetic methods and exploring new applications in medicinal chemistry and other fields .
properties
IUPAC Name |
N-[[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2-methoxyphenyl)-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O5S/c1-5-33-22-16-14-21(15-17-22)27-28-23(20(3)34-27)18-29(24-11-7-8-12-25(24)32-4)35(30,31)26-13-9-6-10-19(26)2/h6-17H,5,18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAJKHLRRENXOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC(=C(O2)C)CN(C3=CC=CC=C3OC)S(=O)(=O)C4=CC=CC=C4C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide |
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